Diethylaminosulfur trifluoride

描述

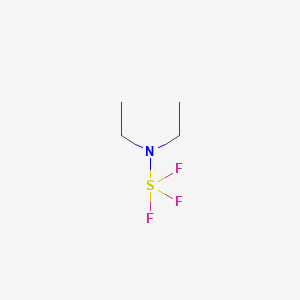

Diethylaminosulfur trifluoride (DAST), with the molecular formula C₄H₁₀F₃NS, is a liquid fluorinating reagent first synthesized via the reaction of sulfur tetrafluoride (SF₄) with diethylaminotrimethylsilane . Its liquid state (b.p. 124–125°C) and stability under atmospheric pressure distinguish it from gaseous fluorinating agents like SF₄, enabling its use in standard glassware without specialized equipment . DAST is widely employed for replacing hydroxyl groups (-OH) and carbonyl oxygens with fluorine in alcohols, aldehydes, ketones, and carbohydrates, even in the presence of acid-sensitive functional groups . It has also found applications in trifluoromethylthiolation reactions and radiochemistry (e.g., fluorine-18 labeling) .

属性

IUPAC Name |

N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJLBAMHHLJAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191484 | |

| Record name | Diethylaminosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38078-09-0 | |

| Record name | (Diethylamino)sulfur trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylaminosulfur trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaminosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethylamino)sulphur trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Key Reaction Parameters:

-

Solvent : Early protocols utilized trichlorofluoromethane (Freon-11) due to its inertness and ability to dissolve both reactants. However, environmental concerns over chlorofluorocarbons (CFCs) spurred the adoption of diethyl ether as a greener alternative, achieving comparable yields (~80%).

-

Temperature : Reactions are typically conducted at −78°C to mitigate exothermic side reactions.

-

Purification : Crude DAST is isolated via reduced-pressure distillation , yielding a colorless liquid that may develop an orange tint upon aging due to decomposition.

Table 1: Comparative Solvent Performance in DAST Synthesis

| Solvent | Yield (%) | Safety Profile | Environmental Impact |

|---|---|---|---|

| Freon-11 | 85–90 | High stability | High (CFC) |

| Diethyl ether | 75–80 | Flammable | Low |

Modified Synthesis for Isotopic Labeling: Fluorine-18 DAST

For radiopharmaceutical applications, fluorine-18-labeled DAST is synthesized via isotopic exchange. This method involves treating preformed DAST with anhydrous hydrogen fluoride-18 ():

Critical Considerations:

-

Reaction Conditions : Conducted under strict anhydrous conditions at −78°C to prevent hydrolysis.

-

Efficiency : Over 80% isotopic incorporation is achieved, enabling the production of -labeled alkyl fluorides for positron emission tomography (PET).

Mechanistic Insights and Byproduct Analysis

The synthesis mechanism proceeds through a nucleophilic displacement at silicon, facilitated by the strong Si–F bond in MeSiF (bond energy: 552 kJ/mol). Side reactions may arise from:

Table 2: Common Byproducts and Their Mitigation

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| (EtN)SF | Thermal decomposition (>50°C) | Strict temperature control |

| HF | Hydrolysis of DAST | Anhydrous conditions |

Emerging Alternatives and Comparative Evaluation

While DAST remains widely used, alternatives like Deoxo-Fluor and XtalFluor-M offer enhanced thermal stability. However, their preparation involves multi-step syntheses, rendering DAST more cost-effective for large-scale applications .

化学反应分析

Types of Reactions: Diethylaminosulfur trifluoride primarily undergoes nucleophilic fluorination reactions. It is used to selectively fluorinate alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins .

Common Reagents and Conditions:

Alcohols: React with this compound at low temperatures (around -78°C) to form alkyl fluorides.

Ketones: React at around 0°C to form geminal difluorides.

Carboxylic Acids: React to form acyl fluorides.

Major Products:

Alkyl Fluorides: From the reaction with alcohols.

Geminal Difluorides: From the reaction with ketones.

Acyl Fluorides: From the reaction with carboxylic acids.

科学研究应用

Organic Synthesis

DAST is primarily utilized in organic synthesis for:

- Fluorination of Alcohols : DAST effectively converts alcohols into alkyl fluorides. This transformation is crucial for synthesizing fluorinated compounds that exhibit enhanced biological activity .

- Conversion of Carbonyl Compounds : It transforms aldehydes and unhindered ketones into geminal difluorides, while carboxylic acids are converted to acyl fluorides .

- Diversity-Oriented Synthesis : Recent studies highlight DAST's role in diversity-oriented synthesis, enabling the modification of natural products to create new bioactive compounds .

Data Table 1: Summary of DAST Reactions

| Substrate Type | Reaction Type | Product Type |

|---|---|---|

| Alcohols | Fluorination | Alkyl Fluorides |

| Aldehydes | Fluorination | Geminal Difluorides |

| Ketones | Fluorination | Geminal Difluorides |

| Carboxylic Acids | Conversion | Acyl Fluorides |

| Natural Products | Diversity-Oriented Synthesis | New Bioactive Compounds |

Radiochemistry

DAST has been modified for use in radiochemistry, particularly with the incorporation of fluorine-18 (). This application is significant for the development of radiotracers used in positron emission tomography (PET) imaging. The process involves replacing hydroxyl and carbonyl groups with fluorine, enhancing the radiochemical properties of compounds .

Case Study: Synthesis of -Labeled Compounds

A study demonstrated that -labeled methyl fluoride and ethyl fluoride could be synthesized using DAST, achieving yields of 20% and 25%, respectively. This method provides a reliable approach for producing radiolabeled compounds essential for medical imaging .

Pharmaceutical Applications

In pharmaceutical chemistry, DAST is employed to modify drug candidates by introducing fluorine atoms. Fluorination often enhances the pharmacokinetic properties of drugs, improving their efficacy and stability. For instance:

- Fluorination of Steroids : DAST facilitates the introduction of fluorine into steroid structures, which can significantly alter their biological activity .

- Synthesis of Heterocycles : DAST catalyzes reactions leading to the formation of various heterocycles, which are vital in drug development .

Data Table 2: Pharmaceutical Transformations Using DAST

| Compound Type | Transformation Type | Resulting Compound |

|---|---|---|

| Steroids | Fluorination | Modified Steroids |

| Natural Products | Heterocycle Formation | Bioactive Heterocycles |

Safety Considerations

While DAST is a powerful reagent, it poses safety risks due to its volatility and potential explosiveness when heated. Proper handling protocols must be followed to mitigate these risks, including maintaining reaction temperatures below 50 °C and using inert solvents during reactions .

作用机制

Diethylaminosulfur trifluoride exerts its effects through nucleophilic fluorination. The mechanism involves the transfer of a fluorine atom to the substrate, facilitated by the sulfur atom in the compound. This process results in the formation of a new carbon-fluorine bond, which is highly stable and imparts unique properties to the resulting compound .

相似化合物的比较

Physical State and Handling

- DAST : Liquid at room temperature, facilitating precise measurement and handling .

- Sulfur Tetrafluoride (SF₄) : Gas requiring high-pressure reactors, limiting its practicality in standard labs .

- Morpholinosulfur Trifluoride: Liquid alternative for specific substrates (e.g., α-hydroxyphosphonates) but less versatile .

- Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoromethanesulfonate): Thermally stable liquid, suitable for high-temperature reactions .

Reaction Conditions and Selectivity

Functional Group Compatibility

- DAST: Effective for allylic fluorination (e.g., steroids), carbohydrate fluorination, and amino acid side-chain modifications .

- SF₄: Limited by its reactivity with carboxylic esters and acid-sensitive groups .

- Morpholinosulfur Trifluoride: Specialized for α-hydroxyphosphonates, yielding α-fluorophosphonates with high efficiency .

Limitations and Unusual Reactivity

- DAST fails to produce gem-difluoro compounds in reactions with furanones, instead yielding sulfinyl fluorides .

- With diols, DAST forms sulfite esters (vicinal diols) or cyclic ethers (1,4-diols), limiting its utility for linear difluoride synthesis .

生物活性

Diethylaminosulfur trifluoride (DAST) is an organosulfur compound recognized primarily for its role as a fluorinating reagent in organic synthesis. Its chemical formula is , and it is particularly valued for its ability to convert a variety of substrates into fluorinated compounds. This article explores the biological activity of DAST, focusing on its applications in medicinal chemistry and its interactions with biological systems.

Overview of DAST

DAST is a colorless liquid that can turn orange upon aging. It is synthesized through the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride, and it is preferred over other fluorinating agents due to its milder reaction conditions and lower risk of hazardous by-products . The compound is utilized in various synthetic pathways, including the conversion of alcohols to alkyl fluorides and aldehydes to geminal difluorides .

1. Antitumor Activity

DAST has been employed in the synthesis of biologically active compounds, particularly in the development of antitumor agents. For instance, a study demonstrated that DAST facilitated the synthesis of new ecdysteroid derivatives that exhibited significant antiproliferative activity against drug-susceptible and multi-drug resistant mouse T-cell lymphoma cells . Notably, one compound synthesized using DAST showed a selective antiproliferative effect approximately 2.5 times greater than that of doxorubicin, a commonly used chemotherapy drug .

2. Fluorinated Vitamin D Analogues

Research has also explored the use of DAST in synthesizing fluorinated vitamin D analogues, such as 22-fluorovitamin D3. This compound was found to possess approximately 1/25th the potency of natural vitamin D3 in promoting calcium transport in intestinal cells, indicating that while fluorination alters biological activity, it can still yield compounds with potential therapeutic applications .

The biological activity of compounds synthesized using DAST can be attributed to various mechanisms:

- Nucleophilic Fluorination : DAST's primary role as a nucleophilic fluorinating agent allows for the introduction of fluorine into organic molecules, which can enhance their biological properties. Fluorinated compounds often exhibit improved metabolic stability and altered receptor binding affinities compared to their non-fluorinated counterparts .

- Synergistic Effects : In some cases, compounds synthesized with DAST have shown synergistic effects when combined with existing drugs. For example, certain ecdysteroid derivatives demonstrated enhanced efficacy when used alongside doxorubicin without directly inhibiting the ABCB1 transporter responsible for multidrug resistance .

Case Studies

Safety and Handling

While DAST is a versatile reagent, it poses safety risks due to its potential to form explosive by-products upon heating. It is crucial that laboratory protocols maintain temperatures below 50 °C during handling to minimize these risks . Additionally, alternative reagents with less explosive potential have been developed for safer applications in organic synthesis .

常见问题

Q. What are the standard synthetic methods for preparing DAST, and what safety precautions are critical during synthesis?

DAST is synthesized via the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride (SF₄) under anhydrous conditions, as adapted from the von Halasz and Glemser method . Key steps include:

- Dropwise addition of ether to the reaction mixture with mechanical stirring.

- Filtration of precipitated solids and fractional distillation under inert conditions.

- Safety : Conduct in a fume hood; avoid exposure to SF₄ (toxic) and DAST (causes HF-like burns). Use protective gloves and handle DAST away from moisture due to its exothermic reaction with water .

Q. What are the primary applications of DAST in fluorination reactions?

DAST replaces hydroxyl, aldehyde, and ketone carbonyl groups with fluorine in substrates ranging from alcohols to carbohydrates. Its advantages over SF₄ include:

- Compatibility with acid-sensitive compounds (e.g., pivaldehyde).

- Reduced rearrangement/dehydration in primary alcohols (e.g., 2-methyl-1-propanol) .

- Example: Fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-altropyranoside, though stereochemical outcomes may deviate from expectations .

Q. How is DAST characterized for purity and stability in storage?

- Purity : Analyze via elemental analysis, ¹⁹F NMR, and XPS to confirm fluorine content and absence of hydrolyzed byproducts (e.g., HF) .

- Storage : Store under inert gas (argon/nitrogen) in sealed, moisture-free containers at low temperatures (-20°C). Monitor for decomposition signs (e.g., gas evolution) .

Advanced Research Questions

Q. Why does DAST sometimes lead to retention of configuration during fluorination, contrary to expectations?

In carbohydrate chemistry, DAST-mediated fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-altropyranoside unexpectedly retained configuration at the fluorination site. This suggests:

- Competing mechanisms (e.g., neighboring-group participation or ion-pair stabilization) overriding the typical Sₙ2 pathway.

- Steric or electronic effects in bulky substrates altering reaction pathways . Methodological Tip : Use computational modeling (DFT) to predict stereochemical outcomes or employ alternative reagents (e.g., DeoxoFluor) for inversion-specific reactions .

Q. How can DAST’s thermal instability be mitigated in large-scale or high-temperature reactions?

Q. What novel applications of DAST exist beyond traditional organic synthesis?

DAST enables fluorination of graphene oxide (GO) to produce fluorinated graphene, a 2D material with tunable electronic properties. Key steps include:

- Reaction of GO with DAST in anhydrous solvents (e.g., DMF) under mild conditions.

- Characterization via Raman spectroscopy (D/G band ratio), XPS (C-F bond confirmation), and AFM for layer thickness .

- Optimization : Adjust reaction time and solvent polarity to control fluorine content (e.g., higher polarity increases fluorination) .

Q. How can conflicting data on DAST’s reactivity in complex substrates be resolved?

Contradictions arise in fluorination outcomes (e.g., unexpected elimination vs. substitution). To address:

- Perform kinetic studies (e.g., VT NMR) to identify intermediate species.

- Use isotopically labeled substrates (e.g., deuterated alcohols) to track reaction pathways.

- Compare with alternative reagents (e.g., XtalFluor-E) to isolate steric/electronic effects .

Q. What are the best practices for handling DAST in moisture-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。